![molecular formula C21H35N3O2S2 B1668966 CI 986 CAS No. 130116-16-4](/img/structure/B1668966.png)
CI 986
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线及反应条件
CI-986 的合成涉及噻二唑环的形成,然后连接胆碱盐。 反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成 .
工业生产方法
CI-986 的工业生产涉及将实验室合成方法放大。 这包括优化反应条件,以确保化合物的高产率和纯度。 该过程可能包括多个步骤,包括纯化和结晶,以获得最终产物 .
化学反应分析
反应类型
CI-986 会经历各种化学反应,包括:
氧化: CI-986 可以被氧化以形成不同的产物,具体取决于所使用的氧化剂。
还原: 该化合物可以在特定条件下被还原以生成不同的衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成亚砜或砜,而还原可能生成硫醇或其他还原形式 .
科学研究应用
CI-986 有多种科学研究应用,包括:
化学: 用作模型化合物来研究环氧合酶和脂氧合酶抑制机制。
生物学: 研究其对炎症途径和细胞反应的影响。
医学: 由于其双重抑制作用,它被探索为治疗炎症性疾病的潜在治疗剂。
工业: 用于开发新型抗炎药物和制剂
作用机制
CI-986 通过抑制环氧合酶和5-脂氧合酶发挥作用。 这些酶参与花生四烯酸的代谢,导致产生前炎症介质,如前列腺素和白三烯。 通过抑制这些酶,CI-986 减少了这些介质的产生,从而发挥其抗炎作用 .
相似化合物的比较
类似化合物
齐留通: 另一种用于治疗哮喘的 5-脂氧合酶抑制剂。
塞来昔布: 一种选择性环氧合酶-2 抑制剂,用于治疗疼痛和炎症。
CI-986 的独特性
生物活性
CI 986, also known as AMG 986, is a compound that has garnered attention due to its potential biological activity, particularly in the context of cardiovascular health. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and relevant clinical studies.
This compound is an apelin receptor agonist, which means it activates the apelin receptor—a G protein-coupled receptor involved in various physiological processes, including cardiovascular function and metabolism. The apelinergic system plays a crucial role in regulating blood pressure, cardiac output, and fluid homeostasis.
Key Findings from Clinical Studies
- First-in-Human Study : A significant study involving 182 subjects investigated the pharmacokinetics (PK) and safety of this compound. The results indicated that the compound was well tolerated with no clinically significant dose-related impacts on safety parameters up to doses of 650 mg/day. It demonstrated a non-linear increase in exposure with increasing doses but minimal accumulation over time .
- Effects on Heart Failure : In patients with heart failure (HF), particularly those with reduced ejection fraction (HFrEF), this compound showed numerical improvements in left ventricular ejection fraction and stroke volume compared to placebo. However, these changes were not statistically significant .
- Safety Profile : The most common treatment-emergent adverse events (TEAEs) reported were mild to moderate, including headache (5%), nausea (3%), dizziness (2%), and vomiting (2%). Importantly, no dose-limiting toxicities were observed .
Table: Summary of Clinical Trial Data
Study Component | Finding |
---|---|
Total Subjects | 182 |
Maximum Dose | 650 mg/day |
Common TEAEs | Headache (5%), Nausea (3%) |
Significant Findings | Non-significant improvement in HFrEF |
Safety Observations | No dose-limiting toxicities noted |
Toxicology Studies
Subacute and subchronic toxicology studies have been conducted to evaluate the potential adverse effects of this compound. These studies indicated hepatic microsomal induction characterized by increased microsomal protein and cytochrome P450 content, suggesting potential interactions with other drugs metabolized by these pathways .
Table: Toxicology Study Highlights
Parameter | Result |
---|---|
Hepatic Microsomal Induction | Increased microsomal protein |
Cytochrome P450 Content | Elevated levels observed |
Dose-Response Relationship | Dose-dependent effects noted |
Case Studies
Several case studies have explored the application of this compound in various clinical settings:
- Heart Failure Patients : In a cohort of patients with HFrEF, this compound was administered over several weeks, with observations indicating improved cardiac function metrics despite a lack of statistical significance in primary endpoints .
- Safety Observations : A case involving a patient who experienced a serious TEAE (pleuritic pain) led to withdrawal from the study; however, this event was deemed unrelated to this compound treatment .
属性
CAS 编号 |
130116-16-4 |
---|---|
分子式 |
C21H35N3O2S2 |
分子量 |
425.7 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)phenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C16H22N2OS2.C5H14NO/c1-15(2,3)10-7-9(13-17-18-14(20)21-13)8-11(12(10)19)16(4,5)6;1-6(2,3)4-5-7/h7-8,19H,1-6H3,(H,18,20);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI 键 |
BIZSVVIRPJXFOI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NNC(=S)S2.C[N+](C)(C)CCO |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NN=C(S2)S.C[N+](C)(C)CCO |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C2=NNC(=S)S2.C[N+](C)(C)CCO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5-(3,5-bis(1,1-dimethylethyl)-4-(hydroxyphenyl))-1,3,4-thiadiazole-2(3H)-thione choline salt 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazole-2(3H)-thione CI 986 CI-986 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。